molecular formula C11H8BrFN2O B1475629 4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine CAS No. 1595872-52-8

4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine

Cat. No. B1475629
CAS RN: 1595872-52-8
M. Wt: 283.1 g/mol
InChI Key: IWXKLXDHNKWYGC-UHFFFAOYSA-N
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Description

4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine is a chemical compound . It is related to 3-Fluoro-4-methoxyphenylboronic acid and 4-Iodo-6-(3-fluoro-4-methoxyphenyl)pyrimidine.


Synthesis Analysis

The compound can be prepared using 3-fluoro-4-methoxyphenylboronic acid and 4,6-dichloropyrimidine. The resultant chloro compound can then be converted to iodo with hydroiodic acid. The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a key process in the synthesis of this compound . This reaction involves the coupling of an organoboron compound (like 3-fluoro-4-methoxyphenylboronic acid) with a halide (like 4,6-dichloropyrimidine) in the presence of a palladium catalyst .

Scientific Research Applications

Organic Synthesis

The compound could be used in organic synthesis, particularly in cross-coupling reactions . The presence of the bromine atom makes it a good candidate for reactions involving halogen exchange or halogen-metal exchange, which are common in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The compound could potentially be used in Suzuki-Miyaura cross-coupling reactions . This type of reaction is commonly used to couple boronic acids with organic halides, and the bromine atom in the compound would make it suitable for this type of reaction.

Synthesis of Fluorinated Biaryl Derivatives

The compound could be used in the synthesis of fluorinated biaryl derivatives . The presence of the fluorine atom and the aromatic ring in the compound makes it a good candidate for this type of synthesis.

Synthesis of Conjugated Fluorodiazaborinines

The compound could potentially be used in the synthesis of conjugated fluorodiazaborinines . These compounds are used for the detection of explosives, and the presence of the fluorine atom in the compound could make it suitable for this type of synthesis.

Protodeboronation Reactions

The compound could potentially be used in protodeboronation reactions . These reactions are used to remove boron from organic compounds, and the presence of the bromine atom in the compound could make it suitable for this type of reaction.

Anti-Markovnikov Hydromethylation of Alkenes

The compound could potentially be used in the anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation, and the presence of the bromine atom in the compound could make it suitable for this type of reaction.

properties

IUPAC Name

4-bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c1-16-10-3-2-7(4-8(10)13)9-5-11(12)15-6-14-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXKLXDHNKWYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(3-fluoro-4-methoxyphenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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